molecular formula C8H13N3O B14031971 2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-

2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-

Cat. No.: B14031971
M. Wt: 167.21 g/mol
InChI Key: FKEYWNRNFYRWTG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl- typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a diamine with a formamide derivative, followed by cyclization to form the bicyclic structure . The reaction conditions often include heating under reflux and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of polymer-bound bases as catalysts. These polymer-bound bases can be reused and provide a high degree of regioselectivity in the acylation reactions . The use of such catalysts not only improves the efficiency of the reaction but also reduces the environmental impact by minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

2H-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 2H-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required for the reactions to occur . It can also bind to specific sites on enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-methyl-4,6,7,8-tetrahydro-3H-pyrimido[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C8H13N3O/c1-10-7(12)3-6-11-5-2-4-9-8(10)11/h2-6H2,1H3

InChI Key

FKEYWNRNFYRWTG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCN2C1=NCCC2

Origin of Product

United States

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